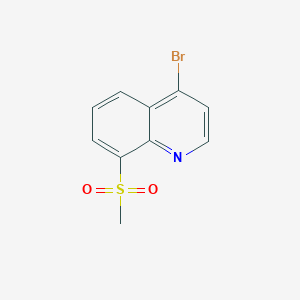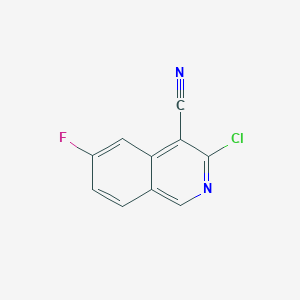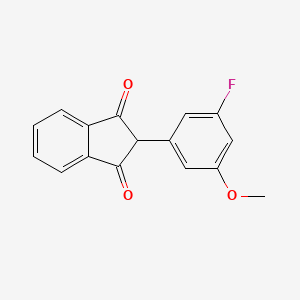
4-Bromo-8-(methylsulfonyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-8-(methylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound this compound features a bromine atom at the 4th position and a methylsulfonyl group at the 8th position on the quinoline ring, which can significantly influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-(methylsulfonyl)quinoline typically involves the bromination of 8-substituted quinolines. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions . The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
化学反应分析
Types of Reactions
4-Bromo-8-(methylsulfonyl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Methylsulfonyl Chloride: Used for introducing the methylsulfonyl group.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
科学研究应用
4-Bromo-8-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of quinoline derivatives.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-8-(methylsulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The bromine and methylsulfonyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Bromoquinoline: Lacks the methylsulfonyl group, which can affect its reactivity and biological activity.
8-Methylsulfonylquinoline: Lacks the bromine atom, which can influence its chemical properties and applications.
Uniqueness
4-Bromo-8-(methylsulfonyl)quinoline is unique due to the presence of both the bromine and methylsulfonyl groups, which can synergistically enhance its chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
属性
分子式 |
C10H8BrNO2S |
|---|---|
分子量 |
286.15 g/mol |
IUPAC 名称 |
4-bromo-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
InChI 键 |
UGPJSZIIZGHHNM-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)

![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)





![Ethyl bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylate](/img/structure/B13672843.png)
